IP Receptor Binding Affinity: AFP-07 vs. Iloprost Head-to-Head Comparison
AFP-07 displays 10-fold higher binding affinity for the IP receptor than the widely used prostacyclin analogue iloprost. In competitive displacement assays using CHO cells stably expressing the cloned mouse IP receptor, AFP-07 displaced [³H]iloprost binding with a half-maximal concentration (IC₅₀) of 3 nM, which is one order of magnitude lower than the IC₅₀ observed for iloprost itself [1].
| Evidence Dimension | IP receptor binding affinity (competitive displacement) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM |
| Comparator Or Baseline | Iloprost: IC₅₀ = ~30 nM (one order higher) |
| Quantified Difference | 10-fold higher affinity |
| Conditions | CHO cells expressing cloned mouse IP receptor; [³H]iloprost as radioligand |
Why This Matters
This 10-fold affinity advantage enables robust IP receptor occupancy at lower concentrations, reducing the likelihood of off-target EP receptor engagement during experiments.
- [1] Chang CS, Negishi M, Nakajima T, Ichikawa A. 7,7-Difluoroprostacyclin derivative, AFP-07, a highly selective and potent agonist for the prostacyclin receptor. Prostaglandins. 1997;53(2):83-90. View Source
